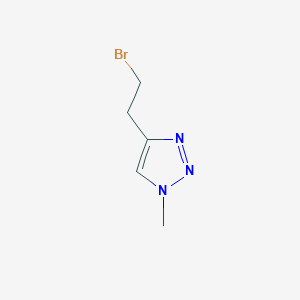

4-(2-Bromoethyl)-1-methyltriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

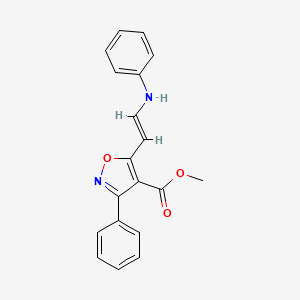

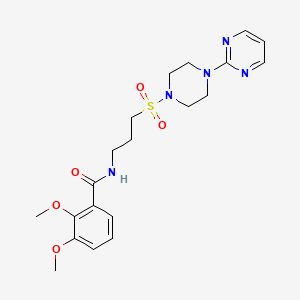

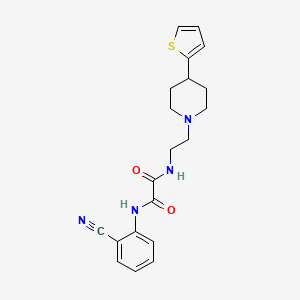

The compound “4-(2-Bromoethyl)-1-methyltriazole” is likely a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “4-(2-Bromoethyl)” part suggests that a bromoethyl group is attached to the 4th position of the triazole ring.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate” have been synthesized using click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often explore the reactivity of bromo and ethanone groups.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

- The synthesis of 1,2,4-triazole derivatives involves practical and concise methodologies. For instance, the synthesis of 1,4-diaryl-5-methyl-1,2,3-triazole, which could act as a potential mGluR1 antagonist, is achieved through a one-pot operation involving Negishi coupling reaction. This synthesis pathway highlights the adaptability of triazole derivatives for synthesizing complex compounds with potential therapeutic applications (Tsuritani et al., 2009).

- 1,2,4-triazole derivatives are known for their broad spectrum of biological activities and are considered promising for the creation of new pharmaceuticals. They have applications in various sectors, including agriculture, veterinary medicine, and pharmacy. These derivatives are recognized for their anti-inflammatory, antiviral, antitumor, and immunostimulating properties among others. This wide range of biological activity underlines the versatility and potential of 1,2,4-triazole derivatives in scientific research and their significant role in the synthesis of modified derivatives leading to new medications (Safonov & Nevmyvaka, 2020).

Biological and Pharmacological Applications

- 1,2,4-triazole derivatives are recognized for their diverse biological activities. They are used in medicinal and pharmaceutical chemistry as lead compounds, giving rise to a variety of heterocyclic compounds with broad-ranging biological activities. The synthesis and pharmacological properties of these derivatives have been extensively reviewed, indicating their significant role in new drug discovery and development (Singh et al., 2022).

- The 1,2,4-triazole nucleus is associated with a wide spectrum of pharmacological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties. This demonstrates the potential of 1,2,4-triazole derivatives in the development of clinically significant compounds (Thakur et al., 2016).

Industrial and Miscellaneous Applications

- In addition to their biological significance, 1,2,4-triazole derivatives are used in the industrial sector. They are applied as corrosion inhibitors, fungicides, plant growth regulators, and dyes, highlighting their multifaceted utility beyond pharmacological applications. This broad utility underscores the chemical versatility and wide-ranging applicability of 1,2,4-triazole derivatives in various sectors (Khilkovets et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-bromoethyl)-1-methyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUXXJVXPNKZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)